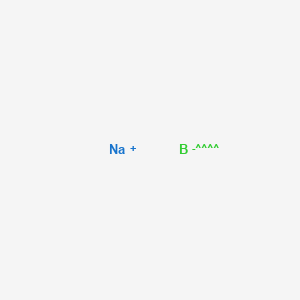
sodium;boron(1-)
説明
Sodium boride, systematically named "sodium;boron(1-)" in IUPAC nomenclature (Rule 4, ), is a binary compound of sodium and boron. Recent studies using the USPEX computational method resolved its long-debated crystal structure, confirming the formula Na₂B₃₀ (). This compound features a complex boron framework with exceptional hardness (~40 GPa), approaching superhard material thresholds. Unlike diamond, Na₂B₃₀ can be synthesized without high-pressure conditions, reducing production costs .
特性
IUPAC Name |
sodium;boron(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Na/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGROJYWQXFQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Sodium borohydride can be synthesized through several methods, with the most common being the Brown-Schlesinger process and the Bayer process:
-
Brown-Schlesinger Process: : This method involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) at temperatures ranging from 250-270°C. The reaction produces sodium borohydride and sodium methoxide (NaOCH₃) .
4NaH+B(OCH3)3→NaBH4+3NaOCH3
-
Bayer Process: : This method involves the reaction of borax (Na₂B₄O₇), sodium metal (Na), hydrogen (H₂), and silicon dioxide (SiO₂) at a temperature of around 700°C. The reaction produces sodium borohydride and sodium metasilicate (Na₂SiO₃) .
Na2B4O7+16Na+8H2+7SiO2→4NaBH4+7Na2SiO3
化学反応の分析
Sodium borohydride is a versatile reducing agent and undergoes various types of chemical reactions:
-
Reduction Reactions: : Sodium borohydride is widely used to reduce carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. For example, it reduces acetone (a ketone) to isopropanol (a secondary alcohol) .
CH3COCH3+NaBH4→CH3CHOHCH3+NaBO2
-
Hydrolysis: : Sodium borohydride reacts with water to produce hydrogen gas and sodium metaborate. This reaction is exothermic and occurs more rapidly in acidic conditions .
NaBH4+2H2O→NaBO2+4H2
-
Reduction of Nitro Compounds: : Sodium borohydride can reduce nitro compounds to amines under certain conditions .
RNO2+3NaBH4+3H2O→RNH2+3NaBO2+7H2
科学的研究の応用
Sodium borohydride has a wide range of applications in scientific research and industry:
-
Chemistry: : It is extensively used in organic synthesis for the reduction of carbonyl compounds, nitro compounds, and imines. It is also used in the synthesis of gold nanoparticles .
-
Biology and Medicine: : Sodium borohydride is used in the reduction of amino acids and their derivatives. It also plays a role in the dehydrogenation of ammonia borane, which is important for hydrogen storage .
-
Industry: : Sodium borohydride is used in the paper and textile industries for bleaching wood pulp and as a blowing agent for plastics. It is also used in wastewater treatment to reduce heavy metal ions .
-
Hydrogen Storage: : Sodium borohydride is considered a promising hydrogen storage material due to its high hydrogen content and stability .
作用機序
Sodium borohydride acts as a reducing agent by donating hydride ions (H⁻) to the substrate. The hydride ion attacks the electrophilic carbon in carbonyl groups, leading to the formation of an alkoxide intermediate, which is then protonated to form the corresponding alcohol . The reaction mechanism involves the following steps:
Nucleophilic Attack: The hydride ion from sodium borohydride attacks the carbonyl carbon, forming an alkoxide ion.
Protonation: The alkoxide ion is protonated by a solvent or an added acid to form the alcohol.
類似化合物との比較
Comparison with Similar Boron-Containing Compounds
Sodium Borohydride (NaBH₄)
- Functional Contrast : NaBH₄ is pivotal in hydrogen generation via catalytic hydrolysis (), whereas Na₂B₃₀’s applications focus on mechanical durability.
- Stability : NaBH₄ decomposes in water, releasing hydrogen; Na₂B₃₀ is stable under ambient conditions but reacts with strong acids .
Iron Borides (FeB, Fe₂B)
- Industrial Relevance : Fe₂B coatings protect soldering tools from molten metals (), while Na₂B₃₀’s hardness suits cutting/drilling applications.
- Synthesis : Fe₂B forms via boriding (thermochemical diffusion), whereas Na₂B₃₀ requires precise stoichiometric control .
Lithium Tetrahydroborate (LiBH₄)
- Hydrogen Capacity : LiBH₄ stores ~18 wt% hydrogen but requires catalysts for efficient release; Na₂B₃₀ lacks direct energy applications .
Analytical and Toxicological Considerations
- Boron Quantification : Inductively coupled plasma atomic emission spectroscopy (ICP-AES) detects boron in Na₂B₃₀ with limits of 0.005–0.05 mg/L ().
- Toxicity : Boron compounds generally exhibit low acute toxicity, but chronic exposure to borates/boric acid affects reproductive systems (). Na₂B₃₀’s toxicity profile remains understudied.
Research Advancements and Controversies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


